2,5-Dibenzylpyrazine
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Overview
Description
2,5-Dibenzylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzylpyrazine can be achieved through several methods. One common approach involves the dehydrogenative coupling of 2-phenylglycinol, catalyzed by a cobalt complex in the presence of a stoichiometric amount of base . This method generates stoichiometric waste and requires an additional post-reaction process for product isolation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of base-metal catalysts, such as manganese pincer complexes, has been explored for the sustainable synthesis of pyrazine derivatives . These methods aim to minimize waste and improve atom economy, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibenzylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydro-2,5-Dibenzylpyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: 2,5-Dibenzylpyrazine is used in the production of fragrances and flavor compounds due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,5-Dibenzylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: A pyrazine derivative with methyl groups at the 2 and 5 positions, known for its distinct odor and flavor properties.
2,5-Diphenylpyrazine: Similar to 2,5-Dibenzylpyrazine but with phenyl groups instead of benzyl groups, used in various chemical syntheses.
Uniqueness: this compound is unique due to its benzyl substituents, which impart specific chemical and physical properties. These properties make it suitable for applications in drug development, materials science, and as a precursor for more complex chemical compounds.
Properties
CAS No. |
74134-77-3 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2,5-dibenzylpyrazine |
InChI |
InChI=1S/C18H16N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
XRVZQEDIRUIMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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